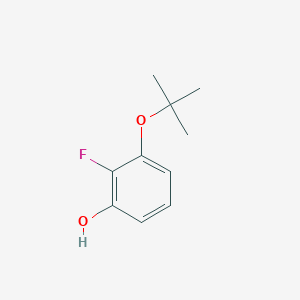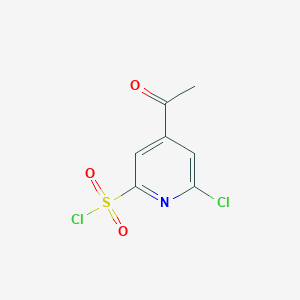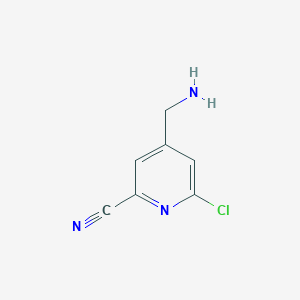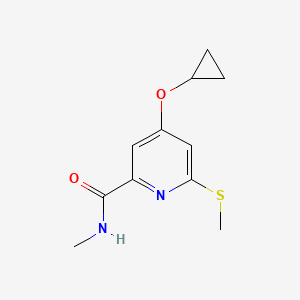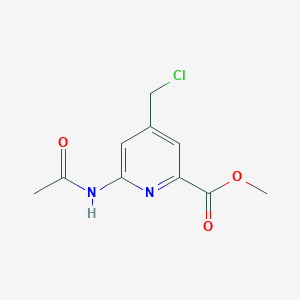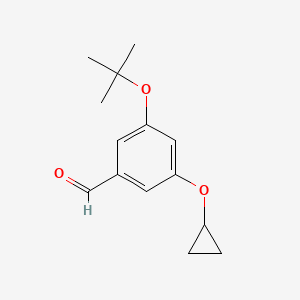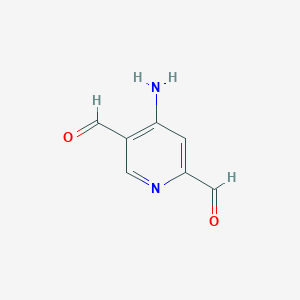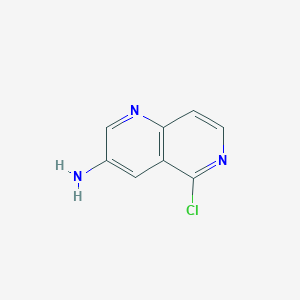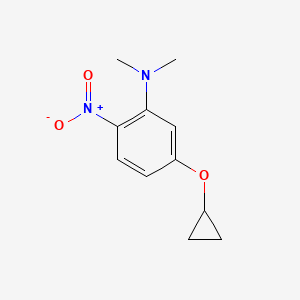
4-Cyclopropoxy-2-isopropoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves several steps. One common method includes the reaction of nicotinonitrile with cyclopropyl alcohol and isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
4-Cyclopropoxy-2-isopropoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Cyclopropoxy-2-isopropoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Cyclopropoxy-2-isopropoxynicotinonitrile can be compared with other similar compounds such as 5-Cyclopropoxy-4-isopropoxynicotinonitrile. While these compounds share similar structural features, their chemical properties and reactivity may differ. The uniqueness of this compound lies in its specific functional groups and their arrangement, which influence its reactivity and applications .
Similar compounds include:
- 5-Cyclopropoxy-4-isopropoxynicotinonitrile
- 4-Isopropoxy-2-methylphenyl isopropyl ketone
These compounds can be used for comparative studies to understand the influence of structural variations on their chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-12-10(7-13)11(5-6-14-12)16-9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |
InChI Key |
SCTMEPFPTZEWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



